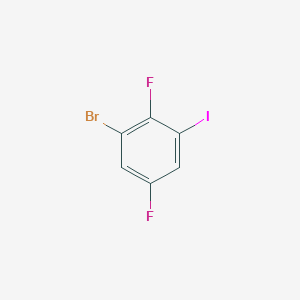

3-Bromo-2,5-difluoroiodobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-2,5-difluoroiodobenzene is a commonly used organic compound with potential applications in various fields of research and industry. It is an asymmetric top molecule .

Synthesis Analysis

3,5-Difluoroiodobenzene reacts with magnesium turnings in the presence of a minimum amount of ether to afford the corresponding Grignard reagent. This reagent is employed in the synthesis of tris (3,5-difluorophenyl)methanol .Molecular Structure Analysis

The molecular formula of 3-Bromo-2,5-difluoroiodobenzene is C6H2BrF2I . The InChI code is 1S/C6H2BrF2I/c7-4-1-3(8)2-5(10)6(4)9/h1-2H .Physical And Chemical Properties Analysis

The molecular weight of 3-Bromo-2,5-difluoroiodobenzene is 318.89 . It is a solid at room temperature .Scientific Research Applications

Catalytic Applications

3-Bromo-2,5-difluoroiodobenzene has been utilized in catalytic processes to enhance the efficiency of chemical reactions. For instance, it has been involved in Pd-catalyzed gem-difluoroallylation of organoborons, showcasing high efficiency and selectivity. This process benefits drug discovery and development by providing a facile route to construct molecules with complex structures (Min et al., 2014).

Spectroscopic and Computational Studies

Significant efforts have been devoted to spectroscopic and computational studies of halogenated benzene derivatives, including those similar to 3-Bromo-2,5-difluoroiodobenzene. These studies aim to understand their electronic properties and reactivity, which are crucial for designing materials with desired properties. For example, comprehensive investigations combining experimental and theoretical vibrational analyses offer insights into their molecular geometry, NMR, and nonlinear optical properties, aiding in the development of new materials and molecules with tailored functions (Vennila et al., 2018).

Organometallic Chemistry

In organometallic chemistry , 3-Bromo-2,5-difluoroiodobenzene and its derivatives serve as precursors for synthesizing complex organometallic compounds. These compounds, characterized by their unique electronic and structural properties, have been studied for their potential in various applications, including catalysis and electronic materials. For example, the synthesis and characterization of new compounds through palladium-catalyzed cross-coupling reactions expand the toolkit for creating materials with specific electrochemical behaviors (Fink et al., 1997).

Environmental Chemistry

In environmental chemistry , the reactivity and transformation of halogenated compounds, including 3-Bromo-2,5-difluoroiodobenzene analogs, have been explored to understand their behavior and fate in the environment. Studies on the catalytic oxidation of halobenzenes provide valuable information on how these compounds can be degraded or transformed, highlighting their implications for pollution control and environmental remediation (Krishnamoorthy et al., 2000).

Material Science

Research in material science has explored the modification of materials using halogenated benzene derivatives to tune their properties. For instance, graphene-modified catalysts using palladium and brominated compounds have shown enhanced electrocatalytic activities for environmental applications, such as the removal of toxic contaminants from water (Mao et al., 2015).

Safety and Hazards

properties

IUPAC Name |

1-bromo-2,5-difluoro-3-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2I/c7-4-1-3(8)2-5(10)6(4)9/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTWHBKNARSRAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

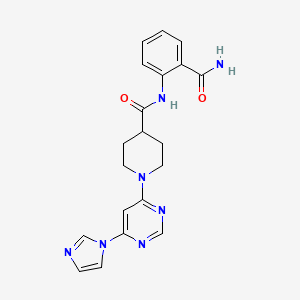

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2664125.png)

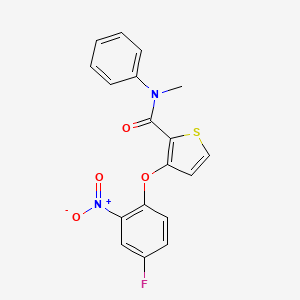

![ethyl 5-[(E)-(tert-butylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2664134.png)

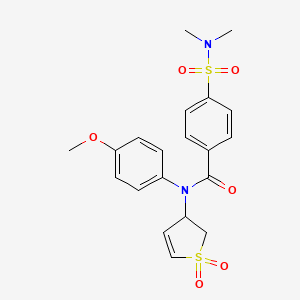

![2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2664146.png)

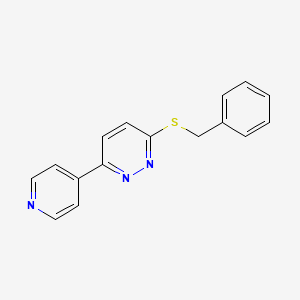

![3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2664147.png)